molecular formula C9H12ClNO2 B1449307 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol CAS No. 1360056-05-8

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol

Cat. No. B1449307
M. Wt: 201.65 g/mol
InChI Key: XATHVPKKYZRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

A solution of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate (6.093 g, 25.0 mmol) in dry tetrahydrofuran (80 mL) is cooled to −20° C. (acetonitrile/dry ice bath) under nitrogen atmosphere. A solution of lithium aluminum hydride (1.0 M in THF, 35 ml) was added via drop-wise addition over 10 minutes. The mixture was stirred at −20° C. for 1 hour. The reaction was carefully quenched via addition of water (0.73 ml). The mixture was stirred for 10 minutes and then an aqueous solution of 5% sodium hydroxide (1.34 ml) was added with stirring for 10 minutes. Finally water (1.34 ml) was added and the mixture was stirred for 10 additional minutes. Magnesium sulfate was added and the material was filtered through a plug of celite, rinsing well with tetrahydrofuran. (Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml) and filtering through celite provides additional product). The filtrates were stripped on the rotary evaporator, providing the desired product as a semi-viscous brown oil (4.843 g). (M+H)+=202 m/e.
Quantity
6.093 g
Type
reactant
Reaction Step One
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11])=[CH:4][CH:3]=1.C(#N)C.C(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
6.093 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(C(=O)OCC)(C)C
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.C(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched via addition of water (0.73 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
an aqueous solution of 5% sodium hydroxide (1.34 ml) was added
STIRRING
Type
STIRRING
Details
with stirring for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Finally water (1.34 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 additional minutes
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added
FILTRATION
Type
FILTRATION
Details
the material was filtered through a plug of celite
WASH
Type
WASH
Details
rinsing well with tetrahydrofuran
STIRRING
Type
STIRRING
Details
(Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml)
FILTRATION
Type
FILTRATION
Details
filtering through celite
CUSTOM
Type
CUSTOM
Details
provides additional product)
CUSTOM
Type
CUSTOM
Details
The filtrates were stripped on the rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.843 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.